molecular formula C17H15N5O2 B7944683 1,3-Dimethyl-2,4-dioxo-5-(2-methylphenyl)-7-amino-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

1,3-Dimethyl-2,4-dioxo-5-(2-methylphenyl)-7-amino-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B7944683
M. Wt: 321.33 g/mol
InChI Key: WTAZJDZTJBASQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-2,4-dioxo-5-(2-methylphenyl)-7-amino-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. It features a complex structure with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-2,4-dioxo-5-(2-methylphenyl)-7-amino-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves a one-pot multicomponent reaction. This method includes the reaction of 1,3-diethyl barbituric acid, malononitrile, and an appropriate aldehyde in the presence of a catalyst such as Cu/Co/Ni/MWCNTs (multi-walled carbon nanotubes bearing cobalt, nickel, and copper metals) in water . This environmentally friendly approach yields high product efficiency under mild conditions.

Industrial Production Methods: Industrial production of this compound can be scaled up using similar multicomponent reactions with optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green solvents like water is preferred to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-2,4-dioxo-5-(2-methylphenyl)-7-amino-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

1,3-Dimethyl-2,4-dioxo-5-(2-methylphenyl)-7-amino-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2,4-dioxo-5-(2-methylphenyl)-7-amino-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular pathways involved in DNA repair, apoptosis, and cell proliferation, contributing to its therapeutic effects .

Comparison with Similar Compounds

    Pyrano[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Pyrimidine-2,4-dione derivatives: Known for their potential as enzyme inhibitors and anticancer agents.

Uniqueness: 1,3-Dimethyl-2,4-dioxo-5-(2-methylphenyl)-7-amino-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

7-amino-1,3-dimethyl-5-(2-methylphenyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c1-9-6-4-5-7-10(9)12-11(8-18)14(19)20-15-13(12)16(23)22(3)17(24)21(15)2/h4-7H,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAZJDZTJBASQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C(=NC3=C2C(=O)N(C(=O)N3C)C)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.